REACTION_CXSMILES
|
[I-].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6][N:7]1[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[S:14][C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2.C(N(CC)CC)C.[NH:28]1[CH2:33][CH2:32][CH:31]([O:34][CH2:35][CH2:36][OH:37])[CH2:30][CH2:29]1.Cl>C(C(C)=O)C.CCOCC>[ClH:3].[OH:37][CH2:36][CH2:35][O:34][CH:31]1[CH2:32][CH2:33][N:28]([CH2:4][CH2:5][CH2:6][N:7]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[S:14][C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:29][CH2:30]1 |f:0.1,8.9|
|
Name
|
crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1C2=CC=CC=C2SC=2C=CC=CC12
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
the oily residue was extracted with aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic extract
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
EXTRACTION
|
Details
|
was extracted with benzene
|
Type
|
WASH
|
Details
|
The benzene phase was repeatedly washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain an oil
|
Type
|
FILTRATION
|
Details
|
The precipitate was recoved by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
was crystallized from a 95% ethanol-ether mixture
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCCOC1CCN(CC1)CCCN1C2=CC=CC=C2SC=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |